molecular formula C23H25N3O5S B11337997 1-(4-{2-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone

1-(4-{2-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone

Cat. No.: B11337997
M. Wt: 455.5 g/mol
InChI Key: NWVMLISVOPCELM-UHFFFAOYSA-N
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Description

1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring, an oxazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety and the aromatic substituents. Key reagents include 4-methoxyphenyl derivatives, 4-methylbenzenesulfonyl chloride, and piperazine. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the physiological response.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE: shares structural similarities with other piperazine and oxazole derivatives.

    4-(4-METHOXYPHENYL)-2-BUTANONE: Another compound with a methoxyphenyl group, but with different functional groups and applications.

Uniqueness

The uniqueness of 1-{4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[4-[2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H25N3O5S/c1-16-4-10-20(11-5-16)32(28,29)22-23(26-14-12-25(13-15-26)17(2)27)31-21(24-22)18-6-8-19(30-3)9-7-18/h4-11H,12-15H2,1-3H3

InChI Key

NWVMLISVOPCELM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C

Origin of Product

United States

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